6-Aminonaphthalene-2-sulfonic acid

Catalog No.
S8055898
CAS No.
52365-47-6
M.F
C10H9NO3S
M. Wt
223.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminonaphthalene-2-sulfonic acid

CAS Number

52365-47-6

Product Name

6-Aminonaphthalene-2-sulfonic acid

IUPAC Name

6-aminonaphthalene-2-sulfonic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,11H2,(H,12,13,14)

InChI Key

SEMRCUIXRUXGJX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N

6-aminonaphthalene-2-sulfonic acid is an aminonaphthalenesulfonic acid.

6-Aminonaphthalene-2-sulfonic acid (also known as Brönner's acid) is a member of the aminonaphthalenesulfonic acids (ANSAs), a class of critical intermediates in the synthesis of azo dyes. These compounds serve as foundational building blocks where the specific arrangement of the amino (-NH2) and sulfonic acid (-SO3H) groups on the naphthalene core dictates the final properties of the target molecule. Unlike simple reagents, the isomeric purity of an ANSA is a primary determinant of performance, directly influencing the color, solubility, and fastness of dyes, making the selection of a specific isomer a critical procurement decision.

The isomers of aminonaphthalenesulfonic acid are not functionally interchangeable. The specific location of the sulfonic acid group at the C2 position and the amino group at the C6 position imparts a distinct electronic and steric profile that cannot be replicated by other isomers like 1,4- (Naphthionic), 1,6- (Cleve's), or 2,1- (Tobias) acids. This structural difference directly governs reactivity in diazotization and coupling reactions, influencing the absorption maxima (color), lightfastness, and thermal stability of the resulting products. Substituting an alternative isomer in a validated synthesis protocol will not produce the target molecule but rather a different compound with distinct, and typically undesirable, performance characteristics. This makes precise isomer selection essential for reproducibility and achieving specified material properties.

Superior Thermal Stability for High-Temperature Processing

As a naphthalene-2-sulfonic acid derivative, this compound possesses greater thermodynamic stability compared to its 1-sulfonic acid counterparts. This is due to the avoidance of steric hindrance between the sulfonic acid group and the hydrogen atom at the C8 (peri) position, a destabilizing interaction present in 1-substituted isomers. Research on the thermal stability of naphthalenesulfonic acid isomers shows that 2-substituted isomers are the most stable, with decomposition occurring at temperatures at or above 300°C, whereas less stable isomers can degrade at significantly lower temperatures.

Evidence DimensionThermal Decomposition Temperature
Target Compound DataInherently high stability as a 2-sulfonic acid derivative, stable up to ≥300°C.
Comparator Or BaselineNaphthalene-1-sulfonic acid isomers, which are thermodynamically less stable due to 1,8-peri steric strain.
Quantified DifferenceOffers a higher processing temperature window compared to 1-substituted isomers, which are prone to rearrangement or desulfonation at elevated temperatures.
ConditionsAqueous solutions under hydrothermal or high-temperature reaction conditions.

This allows for more aggressive reaction conditions (higher temperatures, longer reaction times) without precursor degradation, leading to higher yields and product purity.

Mandatory Precursor for Specific Colour Index (C.I.) Azo Dyes

The specific regioschemistry of 6-aminonaphthalene-2-sulfonic acid is a non-negotiable structural requirement for the synthesis of numerous commercially important dyes registered under the Colour Index International. For example, it is a required diazo component for producing C.I. Acid Red 104, C.I. Direct Red 72, and C.I. Reactive Red 84. Using any other isomer, such as 1,6-Cleve's acid or 1,7-Cleve's acid, as a substitute would result in the formation of a completely different molecule, failing to meet the strict chromatic, fastness, and regulatory standards of the specified C.I. name.

Evidence DimensionSuitability as a Diazo Component Precursor
Target Compound DataEssential for the synthesis of specific dyes including C.I. Acid Red 104 and C.I. Direct Red 72.
Comparator Or BaselineOther aminonaphthalenesulfonic acid isomers.
Quantified DifferenceBinary (100% vs 0%): The target isomer is required; all other isomers are unsuitable for synthesizing these specific C.I. dyes.
ConditionsStandard industrial diazotization and azo coupling reaction protocols.

For manufacturers of standardized dyes, there is no substitute; procurement of this exact CAS number is essential for production.

Distinct Electrochemical Behavior for Functional Polymer Development

The electrochemical properties and polymerization potential of aminonaphthalene sulfonic acids are highly dependent on the isomer structure. The substitution pattern directly influences radical formation potentials, polymerization mechanisms (e.g., head-to-tail coupling), and the morphology of the resulting polymer film. Studies on various isomers demonstrate that each produces a polymer with a unique electrochemical signature and surface morphology. For instance, films derived from different isomers exhibit varied porosity and response to pH changes. Therefore, selecting the 6-amino-2-sulfonic acid isomer provides a specific monomer for creating electroactive materials with reproducible properties, distinct from those made with other ANSAs.

Evidence DimensionResulting Polymer Properties (Morphology, Redox Potential)
Target Compound DataProduces a polymer film with electrochemical properties and morphology defined by the unique 6,2-substitution pattern.
Comparator Or BaselineOther ANSA isomers, which show different radical formation potentials and yield polymers with different film morphologies and pH responses under identical conditions.
Quantified DifferenceQualitatively distinct; leads to different material performance in electrochemical devices, making isomers non-interchangeable for achieving a specific function.
ConditionsAqueous electropolymerization via cyclic voltammetry.

For developing functional materials like sensors or coatings, selecting a single, defined isomer is critical to ensure reproducible polymer structure and electrochemical performance.

Synthesis of Standardized Industrial Azo Dyes

This compound is the correct choice when the synthetic target is a specific, regulated dye such as C.I. Acid Red 104 or C.I. Reactive Red 84. In these manufacturing contexts, isomeric purity is paramount, and substitution with other aminonaphthalenesulfonic acids is not a viable option.

Chemical Synthesis Requiring High Thermal Processing Margins

Ideal for multi-step syntheses where downstream reactions require temperatures that could degrade or rearrange less stable 1-sulfonic acid isomers. The inherent stability of the 2-sulfonic acid position ensures precursor integrity, protecting yield and minimizing side-product formation.

Development of Isomer-Specific Electroactive Polymer Films

Serves as a defined monomer for fabricating functional polymer films for sensors, electrochromic devices, or coatings. Its specific structure ensures the creation of a material with reproducible morphology and redox properties that are distinct from polymers made with other isomers.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.03031432 g/mol

Monoisotopic Mass

223.03031432 g/mol

Heavy Atom Count

15

UNII

8K80BTS68A

Related CAS

58306-86-8 (mono-hydrochloride salt)
70682-62-1 (mono-ammonium salt)

General Manufacturing Information

2-Naphthalenesulfonic acid, 6-amino-: ACTIVE

Dates

Last modified: 11-23-2023

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